2H-Perfluoro(2-methylpentane)
Description
Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic organofluorine compounds that have been in use since the 1950s for a wide array of industrial and consumer applications. tpsgc-pwgsc.gc.caitrcweb.org Their defining feature is a partially or fully fluorinated carbon chain, which imparts properties such as thermal stability and resistance to water, grease, and oil. tpsgc-pwgsc.gc.canumberanalytics.com PFAS are broadly categorized into nonpolymers and polymers. itrcweb.org Nonpolymer PFAS include perfluoroalkyl substances, where all hydrogen atoms on the carbon chain are replaced by fluorine, and polyfluoroalkyl substances, which contain at least one carbon atom where not all hydrogens are substituted with fluorine. nih.govenviro.wiki
Branched perfluorinated alkanes are a notable subclass within PFAS. These compounds, unlike their linear counterparts, have a carbon skeleton with side chains. The presence and nature of this branching can influence the physical and chemical properties of the substance, affecting its behavior in the environment. itrcweb.orgeurofins.se The manufacturing process often determines the isomeric distribution; for instance, electrochemical fluorination (ECF) can produce a mixture of linear and branched isomers, while telomerization typically results in linear isomers. eurofins.semac-mod.comeurofinsus.com Research has shown that linear and branched isomers can exhibit different partitioning and migration behaviors in aquatic environments. eurofins.seeurofins.com
2H-Perfluoro(2-methylpentane) is a specific polyfluoroalkyl substance that falls under the umbrella of branched PFAS. Its structure contains a single hydrogen atom, distinguishing it from fully fluorinated perfluoroalkanes. This compound, identified by its CAS Registry Number 30320-28-6, is a subject of environmental research due to the general persistence and potential for bioaccumulation of perfluorinated compounds. Studies are ongoing to understand the degradation pathways and full environmental impact of such substances. The analysis of both branched and linear PFAS, including compounds like 2H-Perfluoro(2-methylpentane), is crucial for a comprehensive assessment of their environmental presence and to aid in the development of environmental forensic applications. eurofins.sesigmaaldrich.com
Historical Perspectives on Perfluorinated Alkane Chemistry Research
The field of organofluorine chemistry predates the isolation of elemental fluorine itself. researchgate.netjst.go.jpnih.gov Early milestones include the synthesis of the first organofluorine compound in the 19th century. wikipedia.org A significant turning point was Henri Moissan's isolation of fluorine in 1886, which opened the door to more extensive research. numberanalytics.com The early 20th century saw the initial synthesis of fluorinated alkanes, driven by the demand for more stable and inert industrial materials. numberanalytics.com
The 1930s marked a critical development with the invention of electrochemical fluorination (ECF) by Joseph H. Simons. wikipedia.orgnumberanalytics.com This method, which involves the electrolysis of a hydrocarbon in hydrogen fluoride (B91410), became a cornerstone for synthesizing highly stable perfluorinated materials and was instrumental in the commercial production of fluorocarbons starting in the 1950s. researchgate.netwikipedia.orgnumberanalytics.com The Second World War and the Manhattan Project further accelerated research and development in this area, leading to the production of liquid perfluorinated molecules and fluoropolymers for various military applications. researchgate.netrsc.org
Following the war, the focus shifted to civilian applications. In 1949, the production of PFAS-based surfactants began, leading to the wide-scale use of compounds like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). rsc.org The unique properties of perfluorinated compounds led to their incorporation into a vast range of products, from non-stick coatings like Teflon, discovered in 1938, to stain-resistant fabrics and fire-fighting foams. numberanalytics.comwikipedia.orgtcichemicals.com In recent decades, growing awareness of the environmental persistence and potential health concerns associated with some long-chain PFAS has led to shifts in production and an increased research focus on the environmental fate and transformation of these compounds, including branched isomers. itrcweb.orgnih.gov
Structural Classification and Nomenclature within Branched Perfluoroalkanes
The systematic naming of branched perfluoroalkanes follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). ausetute.com.au The nomenclature for these complex molecules is based on identifying the longest continuous carbon chain as the parent alkane. The substituents, which are the branches off this main chain, are then named with a "yl" ending (e.g., methyl, ethyl) and their positions on the main chain are indicated by numbers. youtube.com For perfluorinated compounds, the prefix "perfluoro-" indicates that all hydrogen atoms on the hydrocarbon backbone have been replaced by fluorine atoms. wikipedia.org
In the case of polyfluoroalkyl substances like 2H-Perfluoro(2-methylpentane), the presence of a hydrogen atom is explicitly noted in the name. The IUPAC name for 2H-Perfluoro(2-methylpentane) is 1,1,1,2,2,3,3,5,5,5-decafluoro-4-(trifluoromethyl)pentane. sigmaaldrich.com This name precisely describes a five-carbon (pentane) chain with ten fluorine atoms and a trifluoromethyl (-CF3) group attached to the fourth carbon. The "2H" in the common name signifies that a hydrogen atom is attached to the second carbon of the perfluorinated 2-methylpentane (B89812) structure.
The classification of PFAS can also be based on the length of the perfluorinated carbon chain, with terms like "long-chain" and "short-chain" used to group compounds with similar environmental behavior. itrcweb.orgnih.govenviro.wiki Additionally, the distinction between linear and branched isomers is critical, as the structural differences can lead to variations in their physicochemical properties and environmental fate. itrcweb.orgmac-mod.com
Below is an interactive data table detailing the identifiers and molecular information for 2H-Perfluoro(2-methylpentane).
| Property | Value | Source |
| IUPAC Name | 1,1,1,2,2,3,3,5,5,5-decafluoro-4-(trifluoromethyl)pentane | sigmaaldrich.com |
| CAS Number | 30320-28-6 | sigmaaldrich.comchemsrc.combiosynth.comsynquestlabs.com |
| Molecular Formula | C₆HF₁₃ | sigmaaldrich.combiosynth.com |
| Molecular Weight | 320.05 g/mol | biosynth.com |
| InChI Key | MEJBVGIZGKKPCW-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,5,5,5-decafluoro-4-(trifluoromethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF13/c7-2(8,5(15,16)6(17,18)19)1(3(9,10)11)4(12,13)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJBVGIZGKKPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448210 | |
| Record name | 2H-Perfluoro(2-methylpentane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30320-28-6 | |
| Record name | 2H-Perfluoro(2-methylpentane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Perfluoro(2-methylpentane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Reaction Mechanisms of 2h Perfluoro 2 Methylpentane and Its Derivatives
Pathways of Chemical Transformation
While 2H-Perfluoro(2-methylpentane) itself is relatively inert, its reactivity can be understood by examining the reactions of its unsaturated precursor, perfluoro-2-methyl-2-pentene (B72772), and general principles of hydrofluoroalkane chemistry. The introduction of the C-H bond allows for pathways not available to perfluorinated alkanes.
Direct nucleophilic substitution on the saturated carbon framework of 2H-Perfluoro(2-methylpentane) is challenging due to the strength of the C-F bonds and the steric hindrance provided by the fluorine atoms. However, the reactivity of its unsaturated precursor, perfluoro-2-methyl-2-pentene, with nucleophiles provides insight into the behavior of related fluorinated compounds.
Studies on perfluoro-2-methyl-2-pentene show that it readily reacts with various nucleophiles. For instance, its reaction with phenol (B47542) yields a phenoxy-substituted product. oup.com Similarly, reactions with alcohols can lead to either fluorine substitution products or addition products, depending on the reaction conditions, particularly the amount of basic catalyst used. chemicalbook.comosti.gov With aromatic nucleophiles like aniline, more complex reactions can occur, leading to the formation of quinoline (B57606) derivatives. oup.comscilit.com
The following table summarizes the nucleophilic substitution reactions of the related compound, perfluoro-2-methyl-2-pentene:
| Nucleophile | Reagent/Conditions | Product(s) |
| Phenol | 1 mole equivalent | Phenoxy substituted perfluoropentene |
| Alcohols | Basic catalyst | Fluorine substitution or addition products |
| Aniline | 2 or 4 mole equivalents | Quinoline derivatives |
These reactions on the unsaturated analogue suggest that while direct substitution on 2H-Perfluoro(2-methylpentane) is difficult, functionalization of the carbon skeleton is possible before its saturation to the hydrofluoroalkane.
2H-Perfluoro(2-methylpentane) can be synthesized via the addition of a hydride to its unsaturated precursor, perfluoro-2-methyl-2-pentene. One documented method involves the use of hydrazine (B178648) hydrate (B1144303) and trifluoroacetic acid in 1,2-dimethoxyethane (B42094) at ambient temperature. chemicalbook.com
The reaction of perfluoro-2-methyl-2-pentene with alcohols can also proceed via an addition pathway, yielding 2-hydro-3-alkoxyperfluoropentanes. osti.gov This reaction is sensitive to the amount of basic catalyst present. chemicalbook.com
The table below outlines addition reactions involving the precursor to 2H-Perfluoro(2-methylpentane):
| Reagent | Conditions | Product |
| Hydrazine hydrate; trifluoroacetic acid | 1,2-dimethoxyethane, Ambient temperature | 2H-Perfluoro(2-methylpentane) |
| Alcohols | Basic catalyst | 2-hydro-3-alkoxyperfluoropentanes |
Catalysts such as nickel supported on aluminum fluoride (B91410) (Ni/AlF3) have been shown to be effective for the dehydrofluorination of other hydrofluoroalkanes. matec-conferences.org The reaction typically involves the cleavage of C-H and C-F bonds and is influenced by the acidity of the catalyst. matec-conferences.org
General conditions for dehydrofluorination of hydrofluoroalkanes are presented in the table below:
| Catalyst | Temperature Range (°C) | Product Type |
| Ni/AlF3 | 250 - 430 | Fluoroolefin |
| Lewis Acids (e.g., AlF3, MgF2) | High Temperature | Fluoroolefin |
Stability and Chemical Inertness in Reaction Media
Perfluoroalkanes and hydrofluoroalkanes are known for their high thermal stability and chemical inertness under normal conditions. f2chemicals.com Safety data for the closely related perfluoro-2-methylpentane (B1293502) indicates that the product is non-reactive under normal conditions of use, storage, and transport. f2chemicals.com It is stable under normal use and does not undergo hazardous reactions. f2chemicals.com Decomposition of perfluoro-2-methylpentane is noted to occur at approximately 400°C. f2chemicals.com This high stability is attributed to the strength of the C-F and C-C bonds.
Carbon-Fluorine Bond Activation in Perfluoroalkanes
The activation of the robust C-F bond in perfluoroalkanes is a significant challenge in synthetic chemistry. nih.gov However, advancements have been made in this area, often employing transition metal complexes or strong Lewis acids. nih.govnih.gov For hydrofluoroalkanes, C-F bond activation can be a key step in their transformation.
Mechanisms for C-F bond activation can involve oxidative addition to a transition metal center or interaction with a strong Lewis acid to facilitate fluoride abstraction. nih.gov For instance, Cp*2ZrH2 has been shown to react with monofluorinated aliphatic hydrocarbons through a radical chain mechanism. nih.gov The reactivity of C-F bonds in this system decreases in the order of primary > secondary > tertiary. nih.gov While specific studies on 2H-Perfluoro(2-methylpentane) are limited, these general findings provide a framework for understanding its potential for C-F bond activation.
Resistance to Oxidation and Reduction Pathways
Due to the high electronegativity of fluorine atoms, the carbon skeleton of 2H-Perfluoro(2-methylpentane) is highly electron-deficient, making it resistant to oxidation. The C-H bond is the most likely site for oxidation, but this typically requires strong oxidizing agents and harsh conditions. Perfluoroalkanes are generally not susceptible to oxidation. f2chemicals.com
Similarly, the compound is resistant to reduction. The carbon atoms are already in a low oxidation state with respect to more electronegative elements, and the C-F bonds are not easily cleaved by common reducing agents. The synthesis of 2H-Perfluoro(2-methylpentane) from perfluoro-2-methyl-2-pentene involves a reduction of the double bond, but further reduction of the C-F bonds is not readily achieved. chemicalbook.com
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 2H-Perfluoro(2-methylpentane) molecule.
For fluorinated compounds like 2H-Perfluoro(2-methylpentane), multinuclear NMR is particularly insightful, with Fluorine-19 (¹⁹F) NMR being a primary analytical tool. biosynth.comnih.gov The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR experiments.
The key advantages and applications of ¹⁹F NMR in the analysis of this compound include:
Wide Chemical Shift Range: The ¹⁹F NMR spectrum has a much wider range of chemical shifts compared to ¹H NMR, which minimizes the likelihood of signal overlap. azom.com This allows for the clear resolution of signals from fluorine atoms in different chemical environments within the molecule, such as those in CF₃, CF₂, and CF groups. azom.com
Structural Verification: The unique pattern of signals (chemical shifts, coupling constants, and multiplicities) in the ¹⁹F NMR spectrum serves as a fingerprint for 2H-Perfluoro(2-methylpentane), confirming its identity and isomeric purity.
Coupling Information: Spin-spin coupling between different fluorine nuclei (¹⁹F-¹⁹F) and between fluorine and hydrogen nuclei (¹⁹F-¹H) provides valuable data on the connectivity of the carbon skeleton. azom.com This information is crucial for piecing together the molecular structure.
The different fluorine environments in 2H-Perfluoro(2-methylpentane) are expected to produce distinct signals in a ¹⁹F NMR spectrum, allowing for unambiguous structural assignment.
Table 1: Expected ¹⁹F NMR Signatures for 2H-Perfluoro(2-methylpentane)
| Fluorine Group | Typical Environment | Expected NMR Signal Characteristic |
| -CF₃ | Trifluoromethyl groups | Will show distinct signals, with coupling to adjacent fluorine atoms. |
| -CF₂- | Difluoromethylene group | A unique signal influenced by its position within the carbon chain. |
| >CF- | Fluoromethine group | A signal coupled to the single hydrogen and adjacent fluorine atoms. |
This table is illustrative of the principles of ¹⁹F NMR analysis.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of 2H-Perfluoro(2-methylpentane) and for identifying potential impurities. The compound itself is also noted for its use as a solvent in certain mass spectrometry experiments. biosynth.com
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, enabling the determination of a compound's elemental formula from its exact mass. nih.gov For 2H-Perfluoro(2-methylpentane) (C₆HF₁₃), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.
Key applications include:
Accurate Mass Determination: HRMS can measure the mass of the molecular ion with high precision (typically to within 5 ppm). The calculated monoisotopic mass of C₆HF₁₃ is 319.9870661 Da. nih.gov An HRMS measurement confirming this value provides strong evidence for the compound's identity.
Formula Confirmation: The high accuracy of HRMS allows for the unambiguous confirmation of the elemental formula, C₆HF₁₃. nih.govunimi.it
Impurity Identification: HRMS is crucial for identifying and characterizing unknown impurities in a sample, even at trace levels, by determining their elemental formulas. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing volatile compounds like 2H-Perfluoro(2-methylpentane). nasa.govnih.gov
The process involves:
Separation: The sample is injected into the GC, where individual components are separated based on their boiling points and interactions with a stationary phase as they pass through a capillary column. nasa.gov This step isolates 2H-Perfluoro(2-methylpentane) from solvents or impurities.
Ionization and Analysis: The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio, producing a mass spectrum for each component. docbrown.info
Identification: The mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. This pattern, along with the retention time from the GC, is used to confirm the identity and purity of the compound. nasa.gov
Table 2: Application of Mass Spectrometry Techniques
| Technique | Primary Information Provided | Application for 2H-Perfluoro(2-methylpentane) |
| High-Resolution MS (HRMS) | Exact mass and elemental formula. nih.gov | Confirms the molecular formula (C₆HF₁₃) with high confidence. nih.gov |
| Gas Chromatography-MS (GC/MS) | Separation of volatile compounds and their structural identification via fragmentation patterns. nih.gov | Assesses purity and identifies volatile impurities. |
Electrochemical Characterization Methods
The electrochemical properties of 2H-Perfluoro(2-methylpentane) have been investigated using methods such as electrochemical impedance spectroscopy. biosynth.com This technique probes the electrical response of a system to a small AC potential. For 2H-Perfluoro(2-methylpentane), these studies have provided insights into its conductivity and protonation behavior. biosynth.com Such characterization is relevant for applications where the compound might be used in electrochemical systems or where its dielectric properties are important. guidechem.com
Electrochemical Impedance Spectroscopy
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrical properties of materials and their interfaces with electrodes. By applying a small amplitude alternating current (AC) signal at various frequencies, the impedance of the system can be measured. This technique can provide valuable insights into processes such as charge transfer, diffusion, and the dielectric properties of a material.
While it has been mentioned that the electrochemical properties of 2H-Perfluoro(2-methylpentane) have been investigated using EIS, specific research findings, including Nyquist or Bode plots, equivalent circuit models, or data on its impedance characteristics, are not publicly available. Such studies would be crucial in understanding its potential applications in electrochemical devices, such as batteries or sensors, where the solvent's electrical behavior is a critical parameter.
Protonation Behavior and Conductivity Studies
The protonation behavior and conductivity of a compound are fundamental electrochemical properties that determine its utility as a solvent or electrolyte component. Protonation studies would reveal the compound's basicity and its ability to accept a proton, which is important in acid-base chemistry and catalysis. Conductivity measurements quantify the material's ability to conduct electrical current, a key factor for its use in electrochemical applications.
It has been noted that the protonation behavior and conductivity of 2H-Perfluoro(2-methylpentane) have been subjects of scientific inquiry. biosynth.com However, detailed research findings from these studies, such as conductivity values under different conditions or proton affinity data, are not available in the reviewed literature. For perfluorinated compounds, conductivity is generally low, but the presence of a hydrogen atom in 2H-Perfluoro(2-methylpentane) could influence its electrical properties compared to fully fluorinated alkanes.
Without access to specific research data, a detailed analysis and presentation of data tables on the Electrochemical Impedance Spectroscopy and Protonation Behavior and Conductivity Studies of 2H-Perfluoro(2-methylpentane) cannot be provided.
Computational and Theoretical Investigations of 2h Perfluoro 2 Methylpentane and Perfluoroalkanes
Molecular Interactions and Intermolecular Forces
The interactions between perfluoroalkane molecules are distinct from their hydrocarbon counterparts, leading to unusual physical properties such as the tendency for perfluorocarbons and hydrocarbons to form separate liquid phases despite both being nonpolar. msu.edu This behavior is governed by a complex interplay of intermolecular forces. While saturated fluorocarbons are generally more chemically and thermally stable than their hydrocarbon equivalents, they exhibit weak intermolecular attractive forces. wikipedia.org This is a consequence of the high electronegativity of fluorine, which reduces the polarizability of the atom, making fluorocarbons less susceptible to the transient dipoles that underpin London dispersion forces. wikipedia.org The result is low viscosity, low surface tension, and low heats of vaporization compared to liquids with similar boiling points. wikipedia.org
Theoretical analyses attribute the mutual attraction between perfluoroalkane molecules to electron correlation and dispersive forces, particularly among the fluorine atoms. msu.edu However, computational studies reveal that the ground-state geometries and rigidity of perfluoroalkanes become increasingly unsuitable for effective intermolecular interactions as the carbon chain length grows. acs.org
Dispersion forces are a primary component of the attraction between perfluoroalkane molecules. rsc.org Comprehensive computational studies have shown that perfluoroalkanes possess a higher intrinsic capacity for dispersive interactions compared to alkanes, with these interactions predominantly arising from fluorine-fluorine contacts. acs.org
However, the manifestation of these forces is highly context-dependent. nih.gov In studies modeling the adsorption of n-perfluoroalkanes onto a graphite (B72142) model surface (circumcoronene), dispersion interactions were identified as the main source of attraction. rsc.orgrsc.org Yet, these interactions were weaker than those observed for corresponding n-alkanes. rsc.orgrsc.org This reduction was attributed to greater steric repulsion in n-perfluoroalkanes, which increases the equilibrium distance from the surface and thereby lessens the impact of the dispersion forces. rsc.orgrsc.org In solution, the London dispersion forces between perfluoroalkane chains can be significantly counteracted by competing dispersion interactions with the surrounding solvent molecules. nih.gov
The study of molecular dimers provides fundamental insights into intermolecular forces. Theoretical calculations on the tetrafluoromethane (CF₄) dimer indicate that while van der Waals forces dominate in symmetric configurations, the asymmetric equilibrium geometry is primarily driven by Coulombic contributions. msu.edu This involves an attractive interaction between the positively polarized carbon atom of one monomer and the negatively polarized fluorine atoms of the other. msu.edu The strong coupling observed in the CF₄ dimer points to a significant dynamic attractive interaction. msu.edu
For larger molecules, such as n-perfluorohexane, the interaction energy between two molecules in an adsorbed dimer is not negligible for the stabilization of the molecular layer. rsc.org Computational models show that isolated n-perfluoroalkanes tend to adopt stable helical structures, but they assume a flat orientation when adsorbed on a surface like graphite. rsc.org The geometry of these adsorbed dimers is characterized by intermolecular distances of approximately 5.1 Å, which is a mismatch with the underlying graphite lattice and contributes to the destabilization of the adsorbed dimer layer. rsc.orgrsc.org
Quantum Chemical Calculations and Electronic Properties
Quantum chemical calculations are essential for elucidating the electronic structure and related properties of molecules like 2H-Perfluoro(2-methylpentane). This compound is a colorless liquid with properties including high chemical stability, low surface tension, and excellent dielectric properties, making it useful in industries from aerospace to electronics. guidechem.com Its structure has been characterized using X-ray diffraction, and its electrochemical properties have been explored, offering insights into its protonation behavior and conductivity. biosynth.com
| Property | 2H-Perfluoro(2-methylpentane) | Perfluoro(2-methylpentane) |
|---|---|---|
| CAS Number | 30320-28-6 nih.gov | 355-04-4 nist.gov |
| Molecular Formula | C₆HF₁₃ nih.gov | C₆F₁₄ nist.gov |
| Molecular Weight | 320.05 g/mol nih.gov | 338.04 g/mol nist.gov |
| Boiling Point | 68.1 °C at 760 mmHg guidechem.com | 57 °C f2chemicals.com |
| Density | 1.608 g/cm³ chemsrc.com | 1.7179 g/ml f2chemicals.com |
| Refractive Index | 1.253 guidechem.com | 1.2564 f2chemicals.com |
Prediction of Thermophysical Properties via Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational technique for predicting the thermophysical properties of fluids and materials. mdpi.com By simulating the motions of atoms and molecules over time, MD can be used to calculate properties such as pressure, density, heat capacity, thermal conductivity, and viscosity. mdpi.com
This methodology has been successfully applied to various fluorinated compounds, including hydrofluoroolefin (HFO) refrigerants, to predict vapor-liquid equilibria and critical points. researchgate.net For polymers, efficient MD simulation workflows have been developed to predict properties like the glass transition temperature (Tg) with good agreement with experimental data. chemrxiv.org Although specific MD studies focusing exclusively on 2H-Perfluoro(2-methylpentane) are not widely documented, these established methods are directly applicable for predicting its thermophysical behavior and that of related perfluoroalkanes. mdpi.comdntb.gov.ua
Carbon-Fluorine Bond Strength and Dissociation Energy Analysis
The carbon-fluorine (C-F) bond is a defining feature of all organofluorine compounds and is recognized as one of the strongest single bonds in organic chemistry. wikipedia.orgwikipedia.org Its exceptional strength is a primary reason for the high thermal and chemical stability of perfluoroalkanes. wikipedia.orgtaylorandfrancis.com
The strength of the C-F bond is rooted in the large difference in electronegativity between carbon (2.5) and fluorine (4.0), which creates a highly polarized covalent bond with significant partial ionic character (Cδ+—Fδ−). wikipedia.org This polarity results in a strong electrostatic attraction between the atoms, contributing to a short bond length (typically around 1.35 Å) and high bond dissociation energy (BDE). wikipedia.org The BDE for a C-F bond can be as high as 130 kcal/mol (approximately 544 kJ/mol). wikipedia.orgresearchgate.net Furthermore, the presence of multiple fluorine atoms on the same carbon atom strengthens and shortens the adjacent C-F bonds. wikipedia.orgwikipedia.org
| Bond (X) | BDE (kcal/mol) | BDE (kJ/mol) |
|---|---|---|
| F | 115 | 481 |
| H | 104.9 | 439 |
| Cl | 83.7 | 350 |
| Br | 72.1 | 302 |
| I | 57.6 | 241 |
Sorption and Partition Behavior Modeling
Understanding the partitioning of a chemical between different environmental compartments (e.g., air, water, octanol) is crucial for assessing its environmental fate and transport. chemrxiv.org Computational models are invaluable for predicting these properties for per- and polyfluoroalkyl substances (PFAS).
Polyparameter linear free energy relationship (PP-LFER) models have been successfully used to determine solute descriptors for neutral PFAS, which characterize their intermolecular interaction properties. nih.govchemrxiv.org These descriptors can then be used to predict partition coefficients. nih.gov Predictions from PP-LFER models show good agreement with those from the quantum-chemically based model COSMOtherm, suggesting high accuracy for neutral PFAS. nih.govchemrxiv.org For nonpolar and weakly polar PFAS, these models predict that the air phase is the primary environmental compartment, reflecting their high volatility and weak intermolecular interactions. nih.gov Experimental data for air/water partition coefficients of various PFAS have been used to validate and reveal variable performance among different property prediction models. nih.gov
Research Applications in Advanced Materials and Specialized Chemical Formulations
Role as a Specialized Solvent in Chemical Research and Industry
2H-Perfluoro(2-methylpentane) is recognized as a versatile and specialized solvent with applications across both academic research and industrial processes. biosynth.com Its highly fluorinated nature results in it being immiscible with many common organic solvents and water, a property leveraged in "fluorous" chemistry techniques. tcichemicals.com This allows for multiphase reaction systems where catalysts and products can be easily separated, aligning with the principles of green chemistry through solvent and catalyst reusability. tcichemicals.com
In the field of analytical chemistry, 2H-Perfluoro(2-methylpentane) is particularly useful as a solvent for high-resolution mass spectrometry and multinuclear Nuclear Magnetic Resonance (NMR) experiments. biosynth.com Its ability to dissolve a wide array of compounds, coupled with its simple and predictable spectral properties, makes it an excellent medium for analyzing complex molecules without interfering with the measurement. biosynth.com
The chemical inertness of 2H-Perfluoro(2-methylpentane) makes it a suitable medium for organic synthesis, particularly in reactions involving highly reactive reagents or sensitive products. guidechem.com Its stability prevents it from participating in the reaction, ensuring that the desired chemical transformation proceeds with high selectivity and yield. While specific, large-scale industrial syntheses using this solvent are proprietary, its properties are analogous to other perfluorinated solvents used in fluorous biphasic catalysis, a technique that simplifies the purification process by sequestering a fluorous-tagged catalyst in the fluorous solvent phase after the reaction. tcichemicals.com
Development and Study of Advanced Materials
The unique properties of fluorinated compounds are central to the development of advanced materials, and 2H-Perfluoro(2-methylpentane) and its precursors are integral to this research.
Fluoropolymers are a class of high-performance polymers known for their exceptional chemical resistance, thermal stability, and low surface energy, which translates to water and oil repellency. pageplace.de Research has demonstrated the synthesis of novel fluorinated acrylate (B77674) polymers derived from Perfluoro-2-methyl-2-pentene (B72772), a direct chemical precursor to 2H-Perfluoro(2-methylpentane). guidechem.comchemicalbook.com These polymers exhibit excellent liquid repellency and thermal stability, making them promising candidates for advanced coatings in textiles, electronics, and automotive applications. pageplace.de The properties of such coatings can be fine-tuned by adjusting the monomer feed ratio to meet specific technical requirements.
An intriguing property of 2H-Perfluoro(2-methylpentane) is its magnetic anisotropy, which makes it a useful medium in studies involving magnetic materials. biosynth.com Magnetic anisotropy is the directional dependence of a material's magnetic properties, a critical factor in the performance of data storage devices, sensors, and other spintronic technologies. mdpi.com In research settings, using an anisotropic solvent can help to align molecules or nanoparticles, allowing for the study of their directional magnetic behavior. While the compound itself is not a magnetic material, its anisotropic nature provides a unique environment for characterizing the next generation of magnetic materials. biosynth.comaps.org
Specialty Chemical Formulations
Beyond its role as a solvent, 2H-Perfluoro(2-methylpentane) is a component in various specialty chemical formulations due to its combination of properties. guidechem.com These include high chemical stability, low surface tension, and excellent dielectric properties. guidechem.com Such characteristics are highly valued in the aerospace, automotive, and electronics industries. For instance, its non-flammable nature and heat transfer capabilities make it and related perfluorinated compounds suitable for use in specialized heat-transfer fluids for cooling high-performance electronics. guidechem.comnasa.govgoogle.com Furthermore, its precursor, Perfluoro-2-methyl-2-pentene, is identified as an intermediate for creating fluorine-containing derivatives used as fire-fighting medium substitutes and other industrial applications. google.com
Environmental Research and Degradation Pathways of Perfluorinated Alkyl Substances Pfas Including 2h Perfluoro 2 Methylpentane
Environmental Persistence and Degradation Resistance
Per- and polyfluoroalkyl substances are notoriously persistent in the environment, a characteristic largely attributed to the strength of the carbon-fluorine (C-F) bond. This section explores the factors contributing to the environmental longevity of compounds like 2H-Perfluoro(2-methylpentane).
Stability of Carbon-Fluorine Bonds in Environmental Contexts
The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol. This inherent stability makes PFAS, including 2H-Perfluoro(2-methylpentane), highly resistant to both chemical and biological degradation. The fluorine atoms create a protective sheath around the carbon backbone of the molecule, shielding it from enzymatic attack and other degradation mechanisms that readily break down non-fluorinated organic compounds. Consequently, these substances can persist in the environment for extended periods, leading to their widespread detection in various environmental matrices.
Biodegradation Studies and Implications
Direct biodegradation of highly fluorinated compounds like 2H-Perfluoro(2-methylpentane) is considered to be extremely limited in the natural environment. The C-F bonds are not readily cleaved by microbial enzymes. While some studies have shown that certain microorganisms can transform some polyfluoroalkyl substances (which contain non-fluorinated parts), the complete mineralization of perfluorinated chains is a significant challenge. The presence of a hydrogen atom in 2H-Perfluoro(2-methylpentane) might offer a point of microbial attack, but research on this specific aspect is currently lacking.
Long-Range Environmental Transport Potential
The combination of chemical stability and volatility suggests that 2H-Perfluoro(2-methylpentane) has the potential for long-range environmental transport. Volatile PFAS can be transported over long distances in the atmosphere and then deposited in remote regions, far from their original sources. This atmospheric transport is a key mechanism for the global distribution of many PFAS compounds. The persistence of 2H-Perfluoro(2-methylpentane) against degradation pathways further enhances its ability to travel long distances before being removed from the atmosphere.
Research Trends and Knowledge Gaps in PFAS Environmental Chemistry
The field of PFAS environmental chemistry is rapidly evolving, with a growing focus on understanding the fate and transport of a wider range of these compounds, including those that have been less studied, such as 2H-Perfluoro(2-methylpentane). Key research trends include:
Development of Advanced Analytical Techniques: To detect and quantify a broader spectrum of PFAS at environmentally relevant concentrations.
Investigation of Novel Degradation Technologies: Including advanced oxidation processes and bioremediation strategies to treat PFAS-contaminated sites.
Modeling of Environmental Fate and Transport: To better predict the movement and accumulation of PFAS in the environment.
Despite these advances, significant knowledge gaps remain, particularly for specific compounds like 2H-Perfluoro(2-methylpentane). There is a pressing need for more research on its:
Environmental concentrations and distribution.
Specific rates of abiotic and biotic degradation under various environmental conditions.
Atmospheric chemistry and long-range transport potential.
Potential transformation products and their environmental impacts.
Addressing these knowledge gaps is essential for a comprehensive risk assessment and the development of effective management strategies for this and other emerging PFAS compounds.
Q & A
Q. What experimental methods are recommended for synthesizing 2H-Perfluoro(2-methylpentane) with high purity?
Synthesis typically involves fluorination of hydrocarbon precursors using catalytic or direct fluorination methods. For example, Perfluoro(2-methyl-2-pentene) is synthesized via dimerization of hexafluoropropene under controlled conditions . Key steps include:
- Purity Control : Post-synthesis purification via fractional distillation or preparative gas chromatography.
- Validation : Purity is confirmed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Refractive index and density measurements (e.g., pycnometric methods) are critical for verifying perfluorinated compounds .
Q. How can researchers accurately characterize the physical properties of 2H-Perfluoro(2-methylpentane)?
Standard characterization includes:
- Density : Measured via pycnometry (error ≤ ±0.1%) .
- Refractive Index : Determined using Abbe refractometers (e.g., Perfluoro(2-methyl-3-pentanone) has a refractive index of 1.264) .
- Boiling Point : Reported as 48–54°C for Perfluoro(2-methyl-2-pentene) .
- Ultrasonic Velocity : Pulse-phase methods (1–3.3 MHz) assess compressibility and intermolecular interactions .
Advanced Research Questions
Q. How can thermodynamic models predict the phase behavior of 2H-Perfluoro(2-methylpentane) under high-pressure conditions?
Fluctuation theory, applied to experimental data on saturation lines, enables predictions of density in single-phase regions. For isomers like 2-methylpentane, acoustic piezometer methods measure ultrasonic velocity at elevated pressures to derive thermodynamic parameters (e.g., adiabatic compressibility) . Computational models (e.g., molecular dynamics simulations) further validate these predictions by analyzing fluorine-fluorine van der Waals interactions .
Q. What methodologies are effective for analyzing environmental persistence and bioaccumulation of 2H-Perfluoro(2-methylpentane)?
- Isotopic Labeling : Use of carbon-13 labeled analogs (e.g., Perfluoro-n-[1,2,3,4-¹³C₄]octanoic acid) in environmental samples enables tracing degradation pathways via LC-MS/MS .
- Toxicity Studies : In vitro assays (e.g., cytotoxicity in hepatocytes) assess bioaccumulation potential, while in silico tools predict partition coefficients (log P) .
- Regulatory Compliance : Follow protocols from the Pharos Project and Environmental Protection Agency (EPA) for PFAS analysis .
Q. How do structural isomers of perfluorinated compounds influence reactivity in synthetic applications?
Isomers like Perfluoro(4-methylpent-2-ene) (CAS 2070-70-4) exhibit distinct reactivity due to steric effects and fluorine atom arrangement. For example:
- Electrophilic Substitution : Branched isomers show slower reaction rates compared to linear analogs in nucleophilic fluorination.
- Thermal Stability : Cyclic perfluorinated derivatives (e.g., Perfluoro(2-butyltetrahydrofuran)) demonstrate higher decomposition temperatures (>300°C) .
Methodological Challenges and Data Contradictions
Q. How should researchers address discrepancies in reported boiling points for perfluorinated compounds?
Variations arise from impurities or measurement techniques. For Perfluoro(2-methyl-2-pentene):
Q. What are the limitations of using one-point calibration curves in quantifying 2H-Perfluoro(2-methylpentane) in environmental samples?
Single-point calibrations (e.g., for 2-methylpentane in PAMS data) introduce errors up to 59% relative percent difference (RPD). Mitigation strategies include:
- Multi-Point Calibration : Reduces RPD to <10%.
- Internal Standards : Use deuterated analogs (e.g., Perfluoro-n-[1,2,3,4-¹³C₅]pentanoic acid) for isotope dilution .
Emerging Research Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
